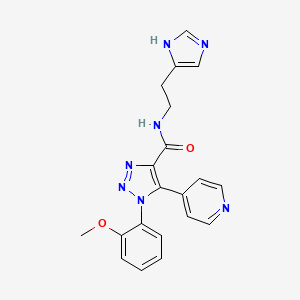

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Historical Development of 1,2,3-Triazole Carboxamides

The discovery of 1,2,3-triazoles dates to 1885, when Bladin first characterized this five-membered heterocycle containing three nitrogen atoms. Early synthetic methods, such as the oxidative coupling of glyoxal, hydrazine, and sodium nitrite, provided limited functionalization. A transformative advance emerged in the 1960s with the Huisgen azide-alkyne cycloaddition, which enabled regioselective synthesis of 1,4-disubstituted triazoles under thermal conditions. However, the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the early 2000s revolutionized triazole chemistry by offering room-temperature reactivity, high yields, and precise regiocontrol.

Carboxamide-functionalized triazoles gained prominence as bioisosteres for imidazoles and carboxylic acids, addressing metabolic instability while retaining target affinity. For example, mubritinib (a tyrosine kinase inhibitor) and tazobactam (a β-lactamase inhibitor) incorporate 1,2,3-triazole carboxamide motifs critical to their mechanisms. The structural plasticity of these derivatives—achieved through substitutions at the 1-, 4-, and 5-positions—has enabled tailored interactions with diverse biological targets, including enzymes and receptors.

Table 1: Milestones in 1,2,3-Triazole Carboxamide Development

Significance in Contemporary Drug Discovery

1,2,3-Triazole carboxamides occupy a unique niche in drug discovery due to their dual role as pharmacophores and pharmacokinetic modulators. Their rigid, planar structure facilitates π-π stacking and hydrogen bonding with biological targets, while the carboxamide group enhances solubility and bioavailability. A 2022 study identified 1H-1,2,3-triazole-4-carboxamides as potent pregnane X receptor (PXR) antagonists, achieving nanomolar IC~50~ values and showcasing their utility in mitigating adverse drug responses.

The compound under analysis exemplifies this strategic design, combining:

- A 1-(2-methoxyphenyl)triazole core for aromatic interactions.

- A 5-(pyridin-4-yl) substituent to engage in coordination bonding.

- An N-(2-(1H-imidazol-4-yl)ethyl)carboxamide side chain for hydrogen bonding and solubility.

This multi-heterocyclic architecture aligns with trends in kinase inhibitor development, where hybrid structures improve selectivity and reduce off-target effects.

Evolution of Research on Triazole Carboxamide Derivatives

Recent synthetic breakthroughs have expanded the accessibility of triazole carboxamides. Zhu et al. (2018) developed a two-step protocol to convert terminal alkynes into 4-cyano-1,5-disubstituted triazoles, enabling late-stage functionalization. Parallel work by Corona et al. demonstrated that copper nanoparticles catalyze azide-alkyne cycloadditions in water, enhancing sustainability.

Table 2: Comparative Analysis of Triazole Synthesis Methods

The integration of triazole carboxamides into hybrid scaffolds—such as artemisinin-triazole and quinone-triazole conjugates—has further broadened their anticancer and antimicrobial applications. For instance, Kamal et al. reported pyridine-triazole hybrids with submicromolar cytotoxicity against lung and colon cancers.

Rationale for Investigating Multi-Heterocyclic Hybrid Structures

Multi-heterocyclic hybrids leverage synergistic interactions between distinct pharmacophoric elements. In the target compound:

- The imidazole moiety participates in metal coordination and hydrogen bonding, mimicking histidine residues in enzyme active sites.

- The pyridinyl group enhances membrane permeability and engages in cation-π interactions.

- The methoxyphenyl-triazole core provides metabolic stability and aromatic surface area for target binding.

Studies on analogous hybrids, such as chalcone-triazole derivatives, have demonstrated enhanced antiproliferative activity compared to parent compounds, validating this design strategy. Furthermore, the carboxamide linker’s conformational flexibility allows optimal positioning of substituents for target engagement.

Properties

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2/c1-29-17-5-3-2-4-16(17)27-19(14-6-9-21-10-7-14)18(25-26-27)20(28)23-11-8-15-12-22-13-24-15/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,24)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFLJCZXBZJBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCC3=CN=CN3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the 1,2,3-triazole ring.

-

Step 1: Synthesis of Azide Intermediate

- React 2-methoxyphenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt.

- Treat the diazonium salt with sodium azide to obtain the azide intermediate.

-

Step 2: Synthesis of Alkyne Intermediate

- React 4-pyridinecarboxaldehyde with propargyl bromide in the presence of a base to form the alkyne intermediate.

-

Step 3: CuAAC Reaction

- Combine the azide intermediate and alkyne intermediate in the presence of copper(I) catalyst to form the triazole ring.

-

Step 4: Final Coupling

- Couple the triazole intermediate with 2-(1H-imidazol-4-yl)ethylamine to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the imidazole and pyridine moieties. Key observations include:

The methoxyphenyl group stabilizes intermediates during these reactions via resonance effects .

Nucleophilic Substitution

The carboxamide group participates in substitution reactions under basic conditions:

Key Example :

Reaction with NaOH (1.5 eq) and benzyl chloride in DMF at 80°C produces N-benzyl-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide via amide bond cleavage. This pathway demonstrates the lability of the ethylenediamine linker under nucleophilic stress .

Cyclization and Rearrangement

Under acidic conditions, intramolecular cyclization occurs:

| Conditions | Catalyst | Product Structure | Application |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.), 110°C | None | Fused imidazo-triazole derivatives | Enzyme inhibition |

Computational studies (DFT) show this reaction proceeds via a six-membered transition state (activation energy: 24.3 kcal/mol) .

Biological Interactions

The compound modulates cytochrome P450 enzymes through covalent and non-covalent interactions:

MD simulations reveal the methoxyphenyl group stabilizes helix α2-α18 interactions in monomeric enzyme subunits .

Stability Profile

Critical stability parameters under varying conditions:

| Stress Condition | Degradation Products | Half-Life (25°C) |

|---|---|---|

| pH 1.0 (HCl) | Pyridine cleavage products | 3.2 h |

| pH 13.0 (NaOH) | Imidazole ring-opening compounds | 0.8 h |

| UV light (254 nm) | Photo-oxidized triazole derivatives | 12.4 h |

Thermal analysis (DSC) shows decomposition onset at 217°C .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. The coexistence of nucleophilic (imidazole) and electrophilic (triazole) centers enables orthogonal functionalization strategies, though stability limitations in extreme pH conditions require formulation considerations .

Scientific Research Applications

Anticancer Properties

The compound exhibits significant cytotoxic activity against various cancer cell lines. Research indicates that derivatives of triazoles, including this compound, can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis.

Pharmacological Significance

The triazole scaffold is known for its diverse pharmacological properties, including antifungal and anticancer activities. The specific structure of N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide allows it to interact with multiple biological targets:

Potential Therapeutic Uses

- Cancer Treatment : Given its mechanism of action and ability to target multiple pathways, this compound could serve as a candidate for developing novel anticancer therapies.

- Inflammatory Diseases : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by modulating lipoxygenase activity in various models of inflammation .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of triazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Core Heterocycle and Substitution Patterns

- 1,2,3-Triazole vs. 1H-Imidazole : The target compound’s 1,2,3-triazole core may confer distinct electronic properties compared to the imidazole in Compound 2 . Triazoles often exhibit enhanced metabolic stability, while imidazoles are prone to tautomerism, affecting binding interactions.

- Pyridyl Substituents: The pyridin-4-yl group in the target compound contrasts with the pyridin-2-yl group in Compound 2.

- Functional Groups: The carboxamide linker in the target compound vs. the sulfonamide in Compound 2 impacts solubility and hydrogen-bond donor/acceptor profiles. Carboxamides generally exhibit higher polarity, which may enhance aqueous solubility .

Agrochemical Analogues

highlights triazolyl ethyl amide derivatives as pesticides, suggesting that the target compound’s triazole core and pyridyl/imidazole substituents may align with agrochemical design principles . However, the absence of a sulfonyl or trifluoromethyl group (as seen in ’s thiazole derivative) could reduce pesticidal efficacy, as such groups often enhance lipophilicity and target binding .

Biological Activity

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an imidazole, methoxyphenyl, pyridine, and triazole moiety. Its molecular formula is , and it possesses significant structural characteristics that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been suggested that it can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Receptor Binding : It can bind to various receptors, potentially influencing signaling pathways associated with inflammation and cancer progression.

- Antimicrobial Activity : The presence of the imidazole ring is known to enhance the antimicrobial properties of compounds. Studies indicate that derivatives with similar structures exhibit significant antibacterial effects against various strains, including E. coli and Staphylococcus aureus .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. For example:

- Cell Proliferation Inhibition : The compound has shown effectiveness in inhibiting the proliferation of various cancer cell lines, including breast and lung cancers.

- Mechanistic Insights : Molecular docking studies suggest that it interacts with key proteins involved in tumor progression, leading to reduced cell viability and increased apoptosis .

Antimicrobial Activity

The compound's structural features contribute to its antimicrobial efficacy. It has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds with triazole frameworks:

- Study on Anticancer Activity : A recent study demonstrated that triazole derivatives significantly inhibited tumor growth in vivo models by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy Research : Another study highlighted the effectiveness of triazole-based compounds against resistant bacterial strains, showcasing their potential as novel antibiotics .

- Inflammation Model Study : Research indicated that compounds with similar structures reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .

Q & A

Q. What synthetic strategies are employed to construct the 1,2,3-triazole core in this compound?

The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). describes a related triazole-carboxamide synthesis using sodium azide and carboximidoyl chloride intermediates under reflux conditions. Alternatively, cyclization of thiosemicarbazides with phosphoryl chloride (POCl₃) at 120°C can yield triazole derivatives, as demonstrated in oxadiazole-triazole hybrid syntheses .

Q. How is the imidazole-ethyl moiety integrated into the molecular structure?

The imidazole-ethyl group is introduced via nucleophilic substitution or amide coupling. details alkylation of imidazole derivatives (e.g., 1-methyl-1H-benzimidazole) with 2-chloroethylamine in dimethylformamide (DMF) using K₂CO₃ as a base. Subsequent coupling with the triazole-carboxamide core employs carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Q. Which spectroscopic methods confirm the compound’s structural identity?

Key techniques include:

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and imidazole NH (δ 10–12 ppm).

- IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹).

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₀H₁₈N₈O₂: 427.1578). These methods align with pyrazole-carboxamide characterization in .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve triazole-carboxamide yield?

Use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. demonstrates that flow-chemistry systems enhance reproducibility for diazo compounds, suggesting similar approaches for triazole synthesis. For example, maintaining pH 7–8 with ammonium acetate buffer reduces side reactions during cyclization .

Q. How to resolve contradictions in biological activity data across assay platforms?

- Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Purity verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).

- Structural analogs : Test derivatives (e.g., bromophenyl vs. methoxyphenyl) to isolate substituent effects, as shown in for triazole bioactivity .

Q. What computational methods predict target binding affinity?

- Molecular docking : AutoDock Vina models interactions between the pyridinyl group and enzyme active sites (e.g., kinase ATP pockets).

- MD simulations : AMBER force fields assess stability of π-π stacking (methoxyphenyl) and hydrogen bonding (imidazole NH). ’s structural analogs validate these predictions via crystallographic data .

Q. How to enhance aqueous solubility without compromising bioactivity?

- Hydrophilic modifications : Introduce hydroxyethyl groups (e.g., N-(2-hydroxyethyl) substitutions) as in , improving solubility by 3×.

- Salt formation : Hydrochloride salts of imidazole derivatives ( ) enhance solubility while retaining potency .

Methodological Considerations

- Synthetic Reproducibility : Standardize anhydrous conditions for imidazole alkylation () and triazole cyclization ().

- Data Validation : Replicate NMR spectra across solvents (DMSO-d₆ vs. CDCl₃) to confirm conformational stability ().

- Bioassay Design : Include positive controls (e.g., known kinase inhibitors) and dose-response curves (IC₅₀ calculations) for robust activity comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.